molecular formula C10H22OSi B14451290 1-(Trimethylsilyl)heptan-2-one CAS No. 79754-10-2

1-(Trimethylsilyl)heptan-2-one

Cat. No.: B14451290
CAS No.: 79754-10-2
M. Wt: 186.37 g/mol
InChI Key: HQYBBIIEJPEREU-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)heptan-2-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptan-2-one backbone. This compound is notable for its unique structural features, which impart distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)heptan-2-one can be synthesized through several methods. One common approach involves the reaction of heptan-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Trimethylsilyl)heptan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)heptan-2-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. This stabilization allows for selective transformations and the synthesis of complex molecules.

Comparison with Similar Compounds

1-(Trimethylsilyl)heptan-2-one can be compared with other similar compounds such as:

    Heptan-2-one: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    Trimethylsilyl derivatives: Other compounds with trimethylsilyl groups attached to different backbones, which may exhibit varying chemical properties.

Uniqueness: The presence of the trimethylsilyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in organic synthesis and research.

Properties

CAS No.

79754-10-2

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

1-trimethylsilylheptan-2-one

InChI

InChI=1S/C10H22OSi/c1-5-6-7-8-10(11)9-12(2,3)4/h5-9H2,1-4H3

InChI Key

HQYBBIIEJPEREU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C[Si](C)(C)C

Origin of Product

United States

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